N-ethyl-2-methoxy-6-nitroaniline
Overview
Description
N-ethyl-2-methoxy-6-nitroaniline is a synthetic compound belonging to the class of aromatic amines. It is commonly used as a red dye, particularly for coloring cotton or wool fibers. This compound has been in use since the 1930s due to its excellent coloring properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methoxy-6-nitroaniline typically involves nitration and reduction reactions. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents such as iron or tin in hydrochloric acid for the reduction of nitro groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-methoxy-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron or tin in hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Iron or tin in hydrochloric acid.
Substitution: Sulfuric acid for nitration, halogens for halogenation, and sulfur trioxide for sulfonation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-ethyl-2-methoxy-6-aminoaniline.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-ethyl-2-methoxy-6-nitroaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its dye properties.
Medicine: Investigated for potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The mechanism of action of N-ethyl-2-methoxy-6-nitroaniline primarily involves its interaction with molecular targets through its nitro and amine groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-nitroaniline: Similar in structure but with a methyl group instead of an ethyl group.
2-Methoxy-6-nitroaniline: Lacks the ethyl group, making it less hydrophobic.
6-Nitro-o-toluidine: Another nitroaniline derivative with different substituents.
Uniqueness
N-ethyl-2-methoxy-6-nitroaniline is unique due to its combination of ethyl, methoxy, and nitro groups, which confer specific chemical properties such as solubility and reactivity. This makes it particularly useful as a dye and in various chemical syntheses.
Properties
IUPAC Name |
N-ethyl-2-methoxy-6-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-10-9-7(11(12)13)5-4-6-8(9)14-2/h4-6,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJVABSVCDSASD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC=C1OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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